molecular formula C15H14F2N6O3 B4361838 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4361838
M. Wt: 364.31 g/mol
InChI Key: APYRSFAQFHFWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" is an intriguing chemical with a complex structure This compound belongs to the category of pyrazole derivatives, which are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" typically involves the following steps:

  • Starting Materials: : Key starting materials might include 1-(difluoromethyl)-1H-pyrazole, 2-furylmethylamine, and 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Formation of Intermediates: : The initial steps could involve the formation of intermediates like {[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl} chloride through appropriate chlorination reactions.

  • Coupling Reactions: : The intermediates are then subjected to coupling reactions with amine groups to form the desired pyrazole derivatives.

  • Purification: : The final compound is purified using methods such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely require optimization of reaction conditions, including temperature, solvents, and catalysts. High-yield, cost-effective methods are essential for large-scale production. Process optimization ensures consistency and purity of the compound, crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially forming oxo derivatives.

  • Reduction: : Reduction reactions may convert carbonyl groups to alcohols, altering its functional properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify specific groups within the molecule, enabling the synthesis of analogs with different properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Use of reagents like potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Catalysts: : Various catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with potentially unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing novel pyrazole derivatives, which can be explored for their unique properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, impacting various biochemical pathways.

Medicine

Medicinally, pyrazole derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may exhibit similar activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile functional groups.

Mechanism of Action

The mechanism by which "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its functional groups can form hydrogen bonds, van der Waals forces, and other interactions with these targets, leading to modulation of biological activities. Pathways affected by this compound can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazole: : A simple aromatic heterocycle used as a building block for various chemical reactions.

  • 1-Methyl-1H-pyrazole-3-carboxamide: : Shares a similar core structure, offering insights into structural activity relationships.

  • Difluoromethyl pyrazoles: : Compounds with similar substitutions, providing comparative data on biological activities.

Uniqueness

What sets "4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide" apart is its combination of functional groups, which bestows it with distinctive chemical and biological properties. Its ability to form multiple interactions with molecular targets enhances its potential as a lead compound in drug discovery and other scientific applications.

Properties

IUPAC Name

4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O3/c1-22-8-11(19-13(24)10-4-5-23(20-10)15(16)17)12(21-22)14(25)18-7-9-3-2-6-26-9/h2-6,8,15H,7H2,1H3,(H,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYRSFAQFHFWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=NN(C=C3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.